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Executive Summary

Dimethylvinyl chloride (DMVC), also known as 1-chloro-2-methylpropene, is a halogenated
alkene that is structurally similar to the known human carcinogen, vinyl chloride.[1] While not
used commercially, it is utilized for research purposes and occurs as a byproduct in the
production of 3-chloro-2-methylpropene.[1] This technical guide provides a comprehensive
overview of the existing carcinogenicity data for dimethylvinyl chloride, with a focus on data
from animal bioassays, genotoxicity studies, and the proposed mechanism of action. The
information is intended to serve as a critical resource for researchers, scientists, and
professionals involved in drug development and chemical safety assessment. All quantitative
data are summarized in structured tables, and detailed experimental methodologies are
provided. Key pathways and workflows are visualized using diagrams to facilitate
understanding.

Carcinogenicity in Experimental Animals

The primary body of evidence for the carcinogenicity of dimethylvinyl chloride comes from 2-
year gavage studies conducted by the National Toxicology Program (NTP) in F344/N rats and
B6C3F1 mice.[1][2] These studies demonstrated clear evidence of carcinogenic activity in both

species and sexes.[2]
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The following tables summarize the key findings from the NTP 2-year gavage studies. The

original, detailed tumor incidence data can be found in the National Toxicology Program

Technical Report 316.[2]

Table 1: Summary of Neoplastic Lesions in F344/N Rats

Organ System Neoplasm Sex Dose (mg/kg) Incidence
) Carcinoma and
Nasal Cavity , Male & Female 100, 200 Increased
Adenocarcinoma
) Squamous Cell
Oral Cavity ) Male 100, 200 Increased
Carcinoma
Squamous Cell
Papilloma and
) Female 100, 200 Increased
Carcinoma
(combined)
Squamous Cell
Papilloma and
Esophagus ) Male 100, 200 Increased
Carcinoma
(combined)
Sqguamous Cell
Forestomach ) Male & Female 100, 200 Increased
Carcinoma
Table 2: Summary of Neoplastic Lesions in B6C3F1 Mice
Organ System Neoplasm Sex Dose (mg/kg) Incidence
Squamous Cell
Forestomach ) Male & Female 100, 200 Increased
Carcinoma
Squamous Cell
] Male 100, 200 Increased
Papilloma
. Squamous Cell
Preputial Gland , Male 100, 200 Increased
Carcinoma
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Experimental Protocols

The following protocol is based on the NTP 2-year carcinogenicity bioassay for dimethylvinyl
chloride.[2]

o Test Substance: Dimethylvinyl chloride (96%-98% pure) in corn oil.
e Animal Models:

o F344/N rats, 50 males and 50 females per group.

o B6C3F1 mice, 50 males and 50 females per group.

e Administration:

[e]

Route: Gavage (oral administration via a tube into the stomach).

o

Doses: 0 (vehicle control), 100, or 200 mg/kg body weight.

[¢]

Frequency: 5 days per week.

Duration: 102 or 103 weeks.

[¢]

e Observations:

o Animals were observed twice daily for clinical signs of toxicity.

o Body weights were recorded weekly for the first 13 weeks and then monthly.
o Pathology:

o A complete necropsy was performed on all animals.

o All organs and tissues were examined for gross lesions.

o Tissues were preserved in 10% neutral buffered formalin, processed, embedded in
paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

[3]
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Genotoxicity

Dimethylvinyl chloride has been evaluated in a battery of genotoxicity assays. The results

indicate that it is mutagenic and clastogenic, consistent with the findings for its structural

analog, vinyl chloride.

Table 3: Summary of Genotoxicity Data for Dimethylvinyl Chloride

Metabolic
Assay Test System L Result
Activation
) Salmonella ) ) )
Gene Mutation S With and without Negative
typhimurium
) Mouse Lymphoma ] N
Gene Mutation Without Positive
L5178Y/TK+/-
Sister Chromatid
Chromosomal Effects Exchanges (CHO With and without Positive
cells)
Chromosomal
Chromosomal Effects Aberrations (CHO With and without Negative
cells)
Drosophila Sex-
In Vivo Mutation Linked Recessive N/A Positive
Lethal Mutations
In Vivo Chromosomal Drosophila Reciprocal -
N/A Positive

Effects

Translocations

Data sourced from NTP Technical Report 316 Abstract.[2]

Mechanism of Carcinogenicity

The carcinogenic mechanism of dimethylvinyl chloride is believed to be analogous to that of

vinyl chloride, involving metabolic activation to reactive intermediates that form DNA adducts,

leading to mutations and the initiation of cancer.
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Metabolic Activation and DNA Adduct Formation

o Metabolic Activation: Dimethylvinyl chloride is metabolized by cytochrome P450 enzymes,
likely CYP2EL, in the liver. This process is expected to form a reactive epoxide intermediate,
analogous to chloroethylene oxide formed from vinyl chloride. This epoxide can then
rearrange to form a reactive aldehyde.

o DNA Adduct Formation: These reactive electrophilic intermediates can covalently bind to
DNA, forming various DNA adducts. For vinyl chloride, these include 7-(2'-oxoethyl)guanine
and the promutagenic etheno adducts such as N2,3-ethenoguanine. These adducts can

cause mispairing during DNA replication, leading to mutations.

Click to download full resolution via product page

Metabolic activation and DNA adduct formation of DMVC.

Disruption of Cellular Signaling

Studies on vinyl chloride have implicated the disruption of several key signaling pathways in its
toxicity and carcinogenicity. These pathways are likely relevant to dimethylvinyl chloride as well
and include the ERK1/2, Akt, and AMPK pathways, which are involved in cell proliferation,

survival, and metabolism.
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DMVC Metabolites
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Potential signaling pathways disrupted by DMVC metabolites.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a 2-year rodent carcinogenicity bioassay
as conducted by the NTP.
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Workflow for a 2-year rodent carcinogenicity bioassay.
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Conclusion

The available data provide sufficient evidence to classify dimethylvinyl chloride as reasonably
anticipated to be a human carcinogen.[1] The findings from the NTP 2-year gavage studies in
rats and mice demonstrate its ability to induce tumors at multiple sites.[2] The genotoxicity data
and the mechanistic understanding derived from its structural analog, vinyl chloride, support a
plausible mode of action involving metabolic activation to DNA-reactive intermediates. This
technical guide summarizes the key evidence and provides detailed experimental context to aid
in the assessment of risks associated with this compound and to inform future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

2. Abstract for TR-316 [ntp.niehs.nih.gov]

3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide on the Carcinogenicity of
Dimethylvinyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051992#carcinogenicity-studies-of-dimethylvinyl-
chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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